molecular formula C23H34N3O3+ B10784179 Beperidium CAS No. 86434-70-0

Beperidium

Cat. No.: B10784179
CAS No.: 86434-70-0
M. Wt: 400.5 g/mol
InChI Key: CNTJFDRCJSXDAU-LEVHZFOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beperidium can be synthesized through a multi-step process involving the reaction of piperidinium with benzisoxazole derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Beperidium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Beperidium has a wide range of scientific research applications, including:

Mechanism of Action

Beperidium exerts its effects by competitively antagonizing acetylcholine at cholinergic receptors. This action inhibits the binding of acetylcholine, thereby reducing its physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems . The pathways involved in its mechanism of action are primarily related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Properties

CAS No.

86434-70-0

Molecular Formula

C23H34N3O3+

Molecular Weight

400.5 g/mol

IUPAC Name

(1-ethyl-1-methylpiperidin-1-ium-4-yl) (2R)-2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate

InChI

InChI=1S/C23H34N3O3/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3/q+1/t18?,22-,26?/m1/s1

InChI Key

CNTJFDRCJSXDAU-LEVHZFOFSA-N

Isomeric SMILES

CC[N+]1(CCC(CC1)OC(=O)[C@@H](C2=NOC3=CC=CC=C32)N4CCCCCC4)C

Canonical SMILES

CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C

Origin of Product

United States

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